2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide

Descripción

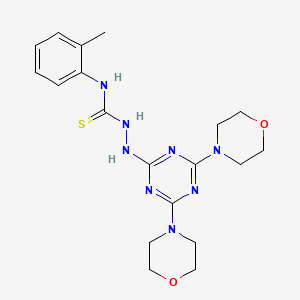

This compound features a 1,3,5-triazine core substituted with two morpholino groups at positions 4 and 6, and a hydrazinecarbothioamide group linked to an o-tolyl (2-methylphenyl) substituent at position 2.

Propiedades

IUPAC Name |

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O2S/c1-14-4-2-3-5-15(14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUFNUXOZZSWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes:

Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.

Substitution Reaction: The triazine core is then subjected to nucleophilic substitution with o-tolylhydrazine to introduce the hydrazinecarbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can modify the hydrazinecarbothioamide moiety.

Substitution: The triazine ring can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the triazine ring.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions with these targets, modulating their activity.

Comparación Con Compuestos Similares

Structural Analogues

N-(4,6-Dimorpholino-1,3,5-Triazin-2-yl) Amino Acid Derivatives (22–28)

- Structure: The triazine core is substituted with morpholino groups and amino acids (e.g., glycine, alanine).

- Key Differences: Replacement of the o-tolyl hydrazinecarbothioamide with amino acids increases hydrophilicity.

- Activity : These derivatives target kinase inhibition (e.g., PI3K-Akt pathway) but lack the thioamide group, reducing metal-binding capacity compared to the target compound .

(E)-1-(4-((4,6-Dimorpholino-1,3,5-Triazin-2-yl)Amino)Phenyl)-3-(o-Tolyl)Prop-2-en-1-one (6c)

- Structure: Contains a propenone linker between the triazine and o-tolyl group.

N-(Dimethylphenyl)Hydrazinecarbothioamides (1–8)

- Structure : Hydrazinecarbothioamide linked to dimethylphenyl groups (e.g., 2,5-dimethylphenyl).

- Key Differences : Lack the triazine core but share the hydrazinecarbothioamide motif.

- Activity : Demonstrated potent antioxidant activity (IC₅₀ ≈ 10–15 µg/mL) and anticancer effects against MCF-7 cells (IC₅₀ = 0.8–2.5 µM), comparable to doxorubicin .

Physicochemical Properties

*Estimated from (density = 1.39 g/cm³).

†Calculated from molecular formula (C₁₇H₂₂N₆O₂S).

‡Estimated based on structural analogs.

Stability and Metabolic Pathways

Actividad Biológica

The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a triazine ring substituted with morpholino groups and a hydrazinecarbothioamide moiety. This unique structure is hypothesized to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₈O₂S |

| Molecular Weight | 396.50 g/mol |

| CAS Number | 1225037-39-7 |

The primary mechanism of action for compounds containing the 1,3,5-triazine scaffold involves inhibition of key signaling pathways implicated in cancer progression. Specifically, this compound has been identified as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical for cell proliferation and survival:

- PI3K/mTOR Inhibition : The compound exhibits significant inhibitory effects on these pathways, leading to reduced phosphorylation of AKT and subsequent induction of apoptosis in cancer cells .

Biological Activity and Efficacy

Recent studies have demonstrated the biological activity of this compound against various cancer cell lines:

Anti-Tumor Activity

A series of experiments evaluated the anti-tumor efficacy against three cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 0.20 ± 0.05 | Excellent anti-tumor potency |

| MCF-7 | 1.25 ± 0.11 | Moderate anti-tumor activity |

| HeLa | 1.03 ± 0.24 | Moderate anti-tumor activity |

These findings suggest that the compound is particularly potent against lung cancer cells (A549), showing an IC50 value significantly lower than that of standard treatments.

Case Studies

- Study on PI3K/mTOR Pathway Inhibition : A study demonstrated that the compound effectively suppressed AKT phosphorylation at doses as low as 0.1 µM, indicating its potential as a therapeutic agent in cancers driven by aberrant PI3K/mTOR signaling .

- In Vivo Efficacy : Preliminary in vivo studies are warranted to assess the pharmacokinetics and therapeutic efficacy in model organisms, which will provide insights into its potential clinical applications.

Structural Insights

The crystal structure analysis reveals that both morpholino rings adopt chair conformations, contributing to the stability and reactivity of the compound. The triazine ring's planarity facilitates interactions with biological targets through hydrogen bonding and π-stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.